molecular formula C12H15Cl2N3 B1377400 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1428030-52-7

4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No. B1377400
CAS RN: 1428030-52-7
M. Wt: 272.17 g/mol
InChI Key: DCSUUISMWULPFL-UHFFFAOYSA-N
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Description

4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride (4-THPP-DHC) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. The compound was first synthesized by the Japanese researcher K.A. Tanaka in 1966, and has since been studied for its various biochemical and physiological effects. 4-THPP-DHC is a versatile compound that has been used in numerous laboratory experiments and has been found to have a variety of potential applications in scientific research.

Scientific Research Applications

Cancer Therapy

This compound has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound, such as compound 4h , have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer treatment. They have been effective in inhibiting breast cancer cell proliferation and inducing apoptosis .

Tumor Migration and Invasion Inhibition

In addition to its therapeutic effects, this compound has been evaluated for its ability to inhibit the migration and invasion abilities of cancer cells. Specifically, the compound has shown significant results in transwell chamber assays, suggesting its potential role in preventing tumor metastasis .

Lead Compound for Drug Development

Due to its low molecular weight and potent activity, this compound serves as an appealing lead compound for further optimization in drug development. Its structural features and biological activities provide a solid foundation for the synthesis of more targeted and efficient cancer therapeutics .

Signal Transduction Pathway Studies

The compound’s role in FGFR signaling pathways offers a valuable tool for researchers studying signal transduction. Understanding how this compound interacts with FGFR can shed light on the broader implications of receptor activation and downstream effects, which are crucial in organ development and angiogenesis .

Molecular Modeling and Design

Researchers can use this compound as a model to design new molecules with similar or improved properties. Its interaction with FGFR can be studied computationally to predict the behavior of new compounds and guide the synthesis of novel therapeutics .

Pharmacological Research

The compound’s pharmacological profile makes it an important subject for research into drug-receptor interactions, absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to the development of drugs with better efficacy and reduced side effects .

Biochemical Assays

As a potent FGFR inhibitor, this compound can be used in biochemical assays to study the inhibition kinetics and mechanism of action against various isoforms of FGFR. This can provide insights into the selectivity and potency of FGFR-targeted drugs .

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in the downstream signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

This characteristic is generally beneficial for bioavailability and could make it an appealing lead compound for subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.

properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12;;/h1,3-4,7-8,13H,2,5-6H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUUISMWULPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=C3C=CNC3=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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